
6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical substance with the molecular formula C12H17BFNO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring substituted with a fluoro group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact crystal structure and bond lengths and angles can be determined using single crystal X-ray diffraction analysis .科学的研究の応用
Synthesis and Structural Analysis
- Boric Acid Ester Intermediates Synthesis : Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized, indicating the versatility of the dioxaborolan-2-yl group in forming boric acid ester intermediates with benzene rings. The synthesis involves multi-step substitution reactions, and the structures of these compounds are confirmed through various spectroscopic methods, crystallographic analysis, and DFT studies, showcasing their potential in fine chemical synthesis and material science applications (Huang et al., 2021).
Molecular Design and Electronic Structure
- Molecular Electrostatic Potential and Frontier Molecular Orbitals : The same study conducted DFT analyses to investigate the molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties that could inform the design of novel compounds with specific electronic or optical properties (Huang et al., 2021).
Applications in Organic Electronics and Fluoride Shuttle Batteries
- Organic Liquid Electrolyte-Based Fluoride Shuttle Batteries : Research has shown that boron-based compounds, including those derived from dioxaborolan-2-yl pyridine, can act as anion acceptors in fluoride shuttle batteries, suggesting applications in energy storage technologies. This highlights the role of the Lewis acidity of borate in enhancing the performance of such batteries (Kucuk & Abe, 2020).
Advanced Material Development
- Luminescent Properties in Copolymers : Fluorene copolymers bearing DCM pendants synthesized through polymerizing units containing the dioxaborolan-2-yl group exhibit significant potential in the development of luminescent materials, potentially applicable in optoelectronic devices (Cheon et al., 2005).
Catalytic Applications and Drug Development
- Catalytic Enantioselective Processes : The dioxaborolan-2-yl group's derivatives have been used in catalytic processes, such as the enantioselective borane reduction of benzyl oximes, demonstrating the compound's utility in synthesizing chiral amines, a key step in pharmaceutical manufacturing (Huang et al., 2010).
作用機序
Target of Action
The primary targets of 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine
Mode of Action
Given its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The presence of the fluorine atom and the boron-containing dioxaborolane group could also influence its binding properties.
Pharmacokinetics
The presence of the fluorine atom could potentially enhance its metabolic stability, as fluorine is known to resist metabolic processes . The dioxaborolane group could also influence its solubility and distribution properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For example, the pH could affect the protonation state of the pyridine nitrogen, potentially influencing its binding properties. The temperature could influence the compound’s solubility and diffusion properties.
特性
IUPAC Name |
6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXMLGBCFFOIQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676944 |
Source


|
| Record name | 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1310405-22-1 |
Source


|
| Record name | 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Urea, N-[(3-methoxyphenyl)methyl]-N-methyl-N'-[4-(1H-pyrazol-4-yl)-2-[2-(1-pyrrolidinyl)ethoxy]phenyl]-](/img/structure/B595140.png)
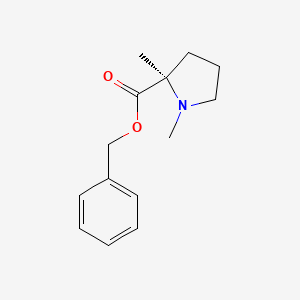
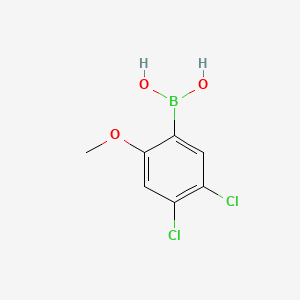
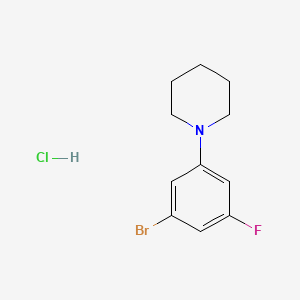

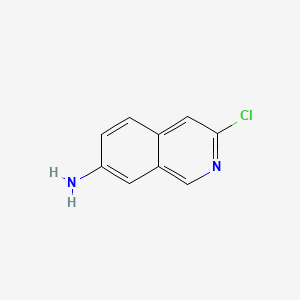

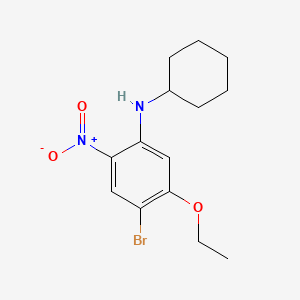
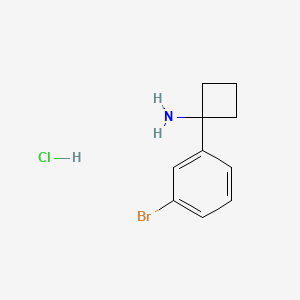

![3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595155.png)


